6-(4-bromophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-bromophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the 4-bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the indolin-1-yl group: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may result in various substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Indolinone derivatives: Compounds with the indolinone moiety.
Uniqueness
The uniqueness of 6-(4-bromophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c21-16-7-5-14(6-8-16)17-9-10-19(25)24(22-17)13-20(26)23-12-11-15-3-1-2-4-18(15)23/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRVNLDIFLMMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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